GLUFOSINATE-N-ACETYL

Overview

Description

N-acetylphosphinothricin is a chemical compound known for its role in herbicide resistance. It is derived from phosphinothricin, a nonselective herbicide that inhibits glutamine synthetase, an enzyme crucial for nitrogen metabolism in plants . This compound is often used in agricultural biotechnology to develop herbicide-resistant crops.

Mechanism of Action

Target of Action

N-acetylphosphinothricin primarily targets the enzyme Phosphinothricin N-acetyltransferase . This enzyme is an effector of phosphinothricin tripeptide (PTT or bialaphos) resistance .

Mode of Action

N-acetylphosphinothricin inactivates phosphinothricin (PPT) by transferring an acetyl group from acetyl CoA . The reaction catalyzed by the enzyme is as follows:

Biochemical Analysis

Biochemical Properties

N-acetylphosphinothricin interacts with the enzyme phosphinothricin N-acetyltransferase . This enzyme inactivates phosphinothricin by transferring an acetyl group from acetyl CoA, making N-acetylphosphinothricin an effector of phosphinothricin tripeptide (PTT or bialaphos) resistance .

Cellular Effects

It is known that the enzyme phosphinothricin N-acetyltransferase, which interacts with N-acetylphosphinothricin, is expressed in glufosinate-tolerant canola and maize .

Molecular Mechanism

N-acetylphosphinothricin exerts its effects at the molecular level through its interaction with phosphinothricin N-acetyltransferase. The enzyme catalyzes the transfer of an acetyl group from acetyl CoA to phosphinothricin, resulting in the formation of CoA, a hydrogen ion, and N-acetylphosphinothricin .

Metabolic Pathways

N-acetylphosphinothricin is involved in the metabolic pathway catalyzed by phosphinothricin N-acetyltransferase . The enzyme uses acetyl-CoA as a cofactor in this process .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetylphosphinothricin is synthesized through the acetylation of phosphinothricin using acetyl-CoA as the acetyl group donor. The reaction is catalyzed by the enzyme phosphinothricin acetyltransferase . This enzyme transfers the acetyl group from acetyl-CoA to phosphinothricin, resulting in the formation of N-acetylphosphinothricin .

Industrial Production Methods

Industrial production of N-acetylphosphinothricin involves the use of genetically modified microorganisms, such as Streptomyces viridochromogenes, which possess the gene encoding phosphinothricin acetyltransferase . These microorganisms are cultured under controlled conditions to produce the enzyme, which then catalyzes the acetylation reaction.

Chemical Reactions Analysis

Types of Reactions

N-acetylphosphinothricin undergoes various chemical reactions, including:

Acetylation: The primary reaction for its synthesis.

Hydrolysis: Can be hydrolyzed to release phosphinothricin.

Oxidation and Reduction: Limited information is available on its oxidation and reduction reactions.

Common Reagents and Conditions

Acetylation: Acetyl-CoA is the common reagent used in the presence of phosphinothricin acetyltransferase.

Hydrolysis: Typically involves aqueous conditions and may require acidic or basic catalysts.

Major Products

Acetylation: Produces N-acetylphosphinothricin.

Hydrolysis: Produces phosphinothricin and acetic acid.

Scientific Research Applications

N-acetylphosphinothricin has several applications in scientific research:

Agricultural Biotechnology: Used to develop herbicide-resistant crops, such as glufosinate-resistant rice.

Molecular Biology: Employed in studies involving gene expression and enzyme activity related to nitrogen metabolism.

Medicinal Chemistry: Investigated for its potential role in developing new antibiotics and herbicides.

Comparison with Similar Compounds

Similar Compounds

Phosphinothricin: The parent compound, used as a nonselective herbicide.

Glufosinate: A similar herbicide with a different mode of action.

Bialaphos: A tripeptide containing phosphinothricin, used as an antibiotic and herbicide.

Uniqueness

N-acetylphosphinothricin is unique due to its acetylated form, which reduces its herbicidal activity and allows for its use in developing herbicide-resistant crops. This property distinguishes it from other similar compounds that do not undergo acetylation .

Biological Activity

Glufosinate-N-acetyl (N-acetylglufosinate) is a derivative of glufosinate, a broad-spectrum herbicide widely used in agriculture. Understanding the biological activity of N-acetylglufosinate is crucial for assessing its efficacy, safety, and environmental impact. This article reviews recent research findings, case studies, and relevant data on the biological activity of N-acetylglufosinate, focusing on its metabolic pathways, effects on various organisms, and its role in herbicide resistance.

Chemical Structure and Properties

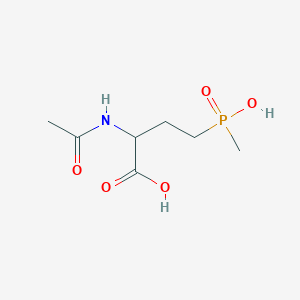

N-acetylglufosinate is chemically characterized as and is known for its role as a metabolite of glufosinate in plants. Its structure allows it to interact with biological systems similarly to glufosinate but with distinct properties that affect its biological activity.

The primary mechanism of action for glufosinate and its derivatives, including N-acetylglufosinate, is the inhibition of the enzyme glutamine synthetase (GS) . This inhibition disrupts nitrogen metabolism by preventing the conversion of ammonia and glutamate into glutamine, leading to an accumulation of toxic ammonia levels in plants.

- Inhibition Studies : Research indicates that N-acetylglufosinate does not inhibit GS in mammals significantly, which suggests a differential impact between plants and animals . In contrast, studies have shown that while glufosinate effectively inhibits GS in various plant species, N-acetylglufosinate has a reduced inhibitory effect, which may explain its lower phytotoxicity in genetically modified organisms designed to tolerate glufosinate .

Herbicide Resistance

N-acetylglufosinate plays a crucial role in the development of herbicide-resistant crops. For instance, transgenic plants expressing the phosphinothricin-N-acetyltransferase (PAT) gene can metabolize glufosinate into N-acetylglufosinate, thus detoxifying the herbicide and allowing for selective weed control without affecting the crop .

- Case Study : In a study involving resistant goosegrass biotypes (e.g., CS and AUS), it was observed that these biotypes exhibited higher levels of GS activity compared to susceptible strains when exposed to glufosinate stress. This suggests that metabolic pathways involving N-acetylglufosinate contribute to resistance mechanisms .

| Biotype | Initial GS Activity (U/g) | Activity After Glufosinate Stress (U/g) |

|---|---|---|

| NX (Susceptible) | 96.01 | 34.24 |

| CS (Resistant) | 110.21 | 48.15 |

| AUS (Resistant) | 89.88 | 22.47 |

Phloem Mobility

Research has demonstrated that N-acetylglufosinate exhibits significant phloem mobility in plants, allowing it to be transported effectively from application sites to other tissues such as flowers and seeds. This property is essential for its role as a chemical inducer in plant development .

Environmental Impact

The environmental persistence of N-acetylglufosinate raises concerns regarding its accumulation in agricultural systems. Studies have shown that residues can remain detectable in soil and water systems following herbicide application, potentially impacting non-target organisms .

- Analytical Methods : Recent advancements have led to the development of sensitive analytical methods for detecting glufosinate and its metabolites, including N-acetylglufosinate. These methods utilize derivatization techniques to enhance detection limits, ensuring accurate monitoring of residues in food products .

Toxicological Evaluations

Toxicological assessments indicate that N-acetylglufosinate has a lower toxicity profile compared to its parent compound glufosinate. Evaluations have shown no significant genotoxic or carcinogenic effects associated with N-acetylglufosinate exposure in mammals .

Properties

IUPAC Name |

2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVQOWUYAAWBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873633 | |

| Record name | Glufosinate-N-acetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73634-73-8 | |

| Record name | Glufosinate-N-acetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of N-acetylphosphinothricin and its downstream effects?

A1: N-acetylphosphinothricin is a derivative of phosphinothricin (PT), a naturally occurring glutamate synthetase inhibitor. While N-acetylphosphinothricin itself doesn't directly inhibit this enzyme, its precursor, phosphinothricin, does. [, ] Glutamine synthetase is a key enzyme in nitrogen assimilation, converting glutamate and ammonia to glutamine. By inhibiting this enzyme, phosphinothricin disrupts nitrogen metabolism in plants and microorganisms, ultimately leading to cell death. []

Q2: How is N-acetylphosphinothricin synthesized in nature, and what is unique about its structure?

A2: N-acetylphosphinothricin is formed from its precursor 2-acetylamino-4-hydroxyphosphinylbutanoate (N-acetyldemethylphosphinothricin) through the action of a unique radical S-adenosyl-L-methionine, cobalamin-dependent methyltransferase enzyme called PhpK. This enzyme is found in the phosalacine producer Kitasatospora phosalacinea. [] This methylation step forms the only known carbon-phosphorus-carbon linkage found in nature. []

Q3: What is the role of nonribosomal peptide synthetases in the biosynthesis of molecules like N-acetylphosphinothricin?

A3: Nonribosomal peptide synthetases (NRPS) play a crucial role in assembling the peptide backbone of phosphinothricin tripeptide (PTT), which contains N-acetylphosphinothricin. [, ] Research suggests that the NRPS PhsA prefers to use N-acetylphosphinothricin rather than its demethylated precursor. [] This finding, along with the characterization of two other alanine-activating enzymes (PTTS II/III), points to a biosynthetic pathway where three separate peptide synthetases work together to create PTT. []

Q4: Are there analytical methods available to quantify N-acetylphosphinothricin and related compounds?

A4: While there aren't specific methods mentioned for N-acetylphosphinothricin itself, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for quantifying polar pesticides, including related compounds like glufosinate. [] These methods utilize modified extraction procedures and various stationary phases to achieve accurate and sensitive detection in complex matrices like plant-based foods. []

Q5: What are the potential applications of understanding the biosynthesis of N-acetylphosphinothricin?

A5: Deeper insights into the biosynthetic pathway of N-acetylphosphinothricin and related molecules like phosphinothricin tripeptide could lead to several advancements. [, , ] These include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.